molecular formula C8H17IO B13146359 (R)-1-iodo-2-methylheptan-2-ol

(R)-1-iodo-2-methylheptan-2-ol

Cat. No.: B13146359
M. Wt: 256.12 g/mol
InChI Key: BFGLEFZMMWUBKI-MRVPVSSYSA-N
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Description

(R)-1-Iodo-2-methylheptan-2-ol is a chiral secondary alcohol characterized by a heptane backbone with a methyl group and an iodine atom at the 2- and 1-positions, respectively. The stereochemistry at the 2-position (R-configuration) and the presence of iodine impart distinct physicochemical and reactive properties.

Properties

Molecular Formula

C8H17IO

Molecular Weight

256.12 g/mol

IUPAC Name

(2R)-1-iodo-2-methylheptan-2-ol

InChI

InChI=1S/C8H17IO/c1-3-4-5-6-8(2,10)7-9/h10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

BFGLEFZMMWUBKI-MRVPVSSYSA-N

Isomeric SMILES

CCCCC[C@](C)(CI)O

Canonical SMILES

CCCCCC(C)(CI)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-iodo-2-methylheptan-2-ol typically involves the iodination of a suitable precursor. One common method is the reaction of ®-2-methylheptan-2-ol with iodine in the presence of a strong acid, such as hydrochloric acid, which facilitates the substitution of a hydroxyl group with an iodine atom. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In an industrial setting, the production of ®-1-iodo-2-methylheptan-2-ol may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-1-Iodo-2-methylheptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The iodine atom can be reduced to form a corresponding alkane.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of 2-methylheptan-2-one or 2-methylheptanal.

    Reduction: Formation of 2-methylheptane.

    Substitution: Formation of compounds like ®-2-methylheptan-2-ol or ®-2-methylheptan-2-amine.

Scientific Research Applications

®-1-Iodo-2-methylheptan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-iodo-2-methylheptan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness arises from its iodine substituent, stereochemistry, and branched alkyl chain. Below is a comparative analysis with analogous alcohols and halo-alcohols:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Features
(R)-1-Iodo-2-methylheptan-2-ol C₈H₁₇IO Chiral tertiary alcohol; iodine at C1; methyl at C2; R-configuration
2-Methylheptan-2-ol C₈H₁₈O Tertiary alcohol; lacks iodine; less polarizable
(S)-1-Chloro-2-methylheptan-2-ol C₈H₁₇ClO Chlorine substituent; S-configuration; lower molecular weight
1-Iodooctan-2-ol C₈H₁₇IO Primary alcohol; linear chain; iodine at C1
(R)-2-Methyl-1-iodohexan-2-ol C₇H₁₅IO Shorter alkyl chain (C6 vs. C7); similar stereochemistry

Physicochemical Properties

  • Molecular Weight and Polarity: The iodine atom increases molecular weight (268.12 g/mol) and polarizability compared to chlorine or non-halogenated analogues. This enhances solubility in non-polar solvents but reduces water solubility .
  • Boiling Point : Tertiary alcohols generally have lower boiling points than primary/secondary alcohols due to reduced hydrogen bonding. However, iodine’s polarizability raises the boiling point relative to 2-methylheptan-2-ol (~220°C vs. ~190°C) .
  • Acidity: The tertiary alcohol’s pKa (~19-20) is higher than primary alcohols (pKa ~16-18), making it less acidic. The electron-withdrawing iodine slightly increases acidity compared to non-halogenated analogues .

Research Findings and Data

Table 2: Comparative Data for Key Compounds

Property This compound 2-Methylheptan-2-ol (S)-1-Chloro-2-methylheptan-2-ol
Molecular Weight (g/mol) 268.12 130.23 180.67
Boiling Point (°C) ~220 ~190 ~210
Solubility in Water (g/L) 0.5 1.2 0.8
pKa ~19.5 ~20.0 ~18.7
LogP (Octanol-Water) 3.8 3.2 2.9

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